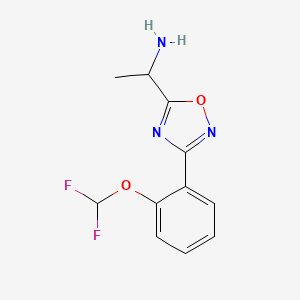

1-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)ethanamine

Description

1-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)ethanamine is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 3-position with a 2-(difluoromethoxy)phenyl group and at the 5-position with an ethanamine moiety. The ethanamine chain may contribute to bioactivity, as similar structures are associated with interactions at G protein-coupled receptors (GPCRs) or ion channels .

Properties

Molecular Formula |

C11H11F2N3O2 |

|---|---|

Molecular Weight |

255.22 g/mol |

IUPAC Name |

1-[3-[2-(difluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]ethanamine |

InChI |

InChI=1S/C11H11F2N3O2/c1-6(14)10-15-9(16-18-10)7-4-2-3-5-8(7)17-11(12)13/h2-6,11H,14H2,1H3 |

InChI Key |

WMYBWNFNPTYTRD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=NC(=NO1)C2=CC=CC=C2OC(F)F)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)ethanamine typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the Oxadiazole Ring: This can be achieved through the cyclization of a suitable precursor, such as a hydrazide, with an appropriate carboxylic acid derivative under acidic or basic conditions.

Introduction of the Difluoromethoxy Group: This step involves the reaction of a phenol derivative with a difluoromethylating agent, such as difluoromethyl ether, under controlled conditions.

Coupling of the Ethanamine Moiety: The final step involves the coupling of the oxadiazole intermediate with an ethanamine derivative, typically through a nucleophilic substitution reaction.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using automated synthesis equipment and continuous flow reactors.

Chemical Reactions Analysis

1-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)ethanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethanamine moiety, using reagents such as alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions).

Scientific Research Applications

Biological Applications

1. Anticancer Activity

Research indicates that compounds containing oxadiazole moieties frequently exhibit significant anticancer properties. For instance, studies have shown that derivatives of oxadiazoles can inhibit tumor growth and induce apoptosis in cancer cells. The specific mechanisms of action for 1-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)ethanamine are still under investigation but may involve interactions with cellular pathways responsible for cell proliferation and apoptosis .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Similar oxadiazole derivatives have demonstrated efficacy against various bacterial strains and fungi. The difluoromethoxy group may enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes .

3. Inhibition of Enzymatic Activity

Studies suggest that this compound may interact with specific enzymes involved in metabolic pathways. Understanding these interactions is crucial for assessing the compound's viability in clinical applications .

Material Science Applications

1. Organic Electronics

The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to form stable thin films can be exploited in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The fluorinated moieties contribute to favorable charge transport properties .

2. Photonic Devices

The optical characteristics of oxadiazole derivatives are significant for their use in photonic devices. The compound's ability to absorb and emit light at specific wavelengths can be utilized in sensors and light-emitting applications .

Synthesis and Reactivity

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps may include:

- Formation of the oxadiazole ring through cyclization reactions.

- Introduction of the difluoromethoxy group via nucleophilic substitution.

- Final coupling with ethanamine to yield the target compound.

Each step requires precise control over reaction conditions to achieve high yields and purity .

Mechanism of Action

The mechanism of action of 1-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group and oxadiazole ring contribute to its binding affinity and specificity. The compound may modulate the activity of these targets, leading to downstream effects on cellular pathways and physiological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(3-(2-(difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)ethanamine with structurally related 1,2,4-oxadiazole and triazole derivatives (Table 1). Key differences in substituents, molecular properties, and inferred biological relevance are highlighted.

Table 1: Structural and Functional Comparison of Analogous Compounds

*Predicted LogP values estimated using fragment-based methods.

Key Observations

Methylphenyl () and 4-fluorophenyl () substituents balance lipophilicity and metabolic stability, making them common in CNS-targeted agents .

Heterocycle Core :

- The 1,2,4-oxadiazole core (present in the target compound and analogs) is more electron-deficient than the 1,2,4-triazole in , affecting hydrogen-bonding capacity and aromatic interactions .

Biological Relevance :

- Compounds with phenyl or benzyl groups (Evidences 1, 2) are associated with GPCR modulation, such as serotonin receptors (e.g., L694247 in ) .

- The triazole derivative () may exhibit divergent activity due to altered hydrogen-bonding and aromatic stacking properties .

Synthetic Utility :

- The acetonitrile derivative () serves as a precursor for further functionalization, whereas ethanamine-containing compounds are typically end-products or pharmacophores .

Research Findings and Gaps

- Pharmacokinetics: No direct data exist for the target compound, but fluorinated analogs (e.g., ) often show enhanced blood-brain barrier penetration .

- Synthetic Challenges : Difluoromethoxy groups may complicate synthesis due to hydrolytic sensitivity, requiring optimized conditions for stability .

Biological Activity

1-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)ethanamine is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its applications in medicinal chemistry.

Chemical Structure

The compound features a complex structure that includes a difluoromethoxy group and an oxadiazole ring, which are known to influence its biological activity. The molecular formula is , with a molecular weight of approximately 318.3 g/mol.

Antitumor Activity

Research has indicated that derivatives of oxadiazole compounds, including those similar to this compound, exhibit significant antitumor properties. These compounds have been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, studies have demonstrated that oxadiazole derivatives can inhibit the activity of key oncogenic pathways such as the BRAF(V600E) and EGFR pathways .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Similar oxadiazole derivatives have been evaluated for their effectiveness against a range of bacterial and fungal pathogens. In vitro studies have shown promising results against Gram-positive and Gram-negative bacteria, indicating that the difluoromethoxy group may enhance membrane permeability or target specific bacterial enzymes .

Anti-inflammatory Properties

Inflammation plays a crucial role in various diseases, and compounds with anti-inflammatory activity are highly sought after. Research indicates that oxadiazole derivatives can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This suggests that this compound may possess similar anti-inflammatory effects .

The biological activities of this compound are likely mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The oxadiazole moiety may interact with enzymes involved in tumor growth and inflammation.

- Receptor Modulation : The difluoromethoxy group could influence receptor binding affinities, enhancing the compound's efficacy.

- Induction of Apoptosis : Evidence suggests that similar compounds can activate apoptotic pathways in cancer cells.

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.